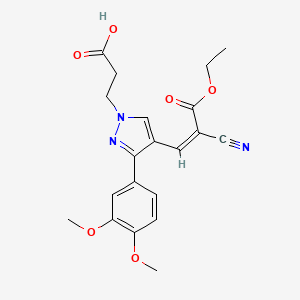

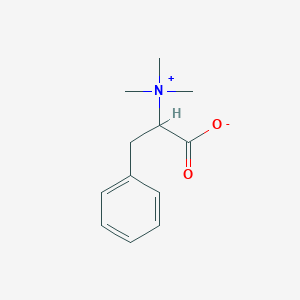

Phenylalanine betaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylalanine betaine, also known as N,N,N-trimethylphenylalanine, belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from a reaction of phenylalanine at the amino group or the carboxy group .

Synthesis Analysis

The synthesis of this compound involves the metabolism of betaine in microorganisms . Betaine acts as a functional chemical and has evolved different metabolic pathways for the biosynthesis and catabolism of betaine . In addition, an artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .Molecular Structure Analysis

This compound is a neutral methyl derivative of glycine with a positively charged tri-methylammonium group and a negatively charged carboxyl group . Its chemical formula is C₁₂H₁₇NO₂ .Chemical Reactions Analysis

Betaine plays a pivotal role in numerous pathways, including the methionine cycle . It acts as a methyl donor during DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .Physical and Chemical Properties Analysis

Betaine is a stable and non-toxic natural substance . It performs methylation in addition to osmoregulation . It is found to play an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .Wissenschaftliche Forschungsanwendungen

Electrochemical Sensors for Phenylalanine Detection

Phenylalanine betaine, as an amino acid, plays a crucial role in human nutrition and health. Electrochemical sensors and biosensors have been developed for its detection due to its importance in diagnosing phenylketonuria, a genetic disorder. These sensors use various sensitive materials to improve selectivity, sensitivity, and detection limits in biological fluids, providing essential health status information (Dinu & Apetrei, 2020).

Biosynthesis and Metabolic Utilization in Plants

In conifers and other plants, phenylalanine is integral to primary and secondary metabolism. It is not only a protein building block but also a precursor for key plant compounds like lignin in wood. Understanding its metabolic pathways is crucial for comprehending plant growth, development, and defense mechanisms (Pascual et al., 2016).

Role in Human Health and Neurological Disorders

Phenylalanine's role extends beyond being a mere amino acid; it's used in treating depressive disorders and is crucial for cognitive development. Deficiencies in its metabolism, such as in phenylketonuria, lead to significant health issues. Current research suggests its potential as an antidepressant agent, necessitating further clinical trials (Akram et al., 2020).

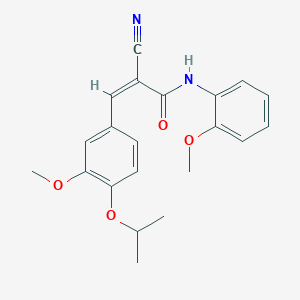

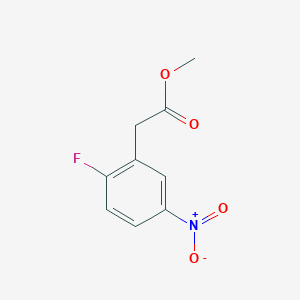

Industrial and Pharmaceutical Applications

Recent studies have explored fluorinated phenylalanines due to their significant industrial and pharmaceutical applications. These compounds play a role as enzyme inhibitors and therapeutic agents, and are used in tumor imaging using PET. Their incorporation into proteins increases catabolic stability, especially in therapeutic proteins and peptide-based vaccines (Awad & Ayoup, 2020).

Genetic Engineering for Enhanced Production

Genetic engineering techniques have been applied to Escherichia coli to improve L-phenylalanine production, an essential amino acid in human nutrition. This involves modifying metabolic pathways and enzyme expression to increase yield, demonstrating the potential of biotechnological approaches in amino acid production (Liu et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Recent studies have explored the local phenylalanine metabolism in the context of cancer tissue morphology . This opens a new way to understand amino acid metabolism within the tumor and its microenvironment . Moreover, systematic bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

Eigenschaften

CAS-Nummer |

125982-49-2 |

|---|---|

Molekularformel |

C12H18NO2+ |

Molekulargewicht |

208.28 g/mol |

IUPAC-Name |

[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1 |

InChI-Schlüssel |

XTFQIRIHLGODFV-NSHDSACASA-O |

Isomerische SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O |

SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |

Kanonische SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)

![N-(2,6-difluorophenyl)-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2532962.png)

![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)